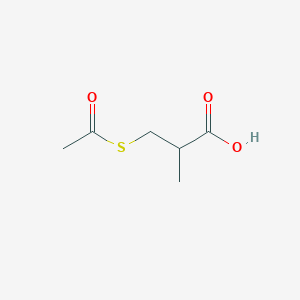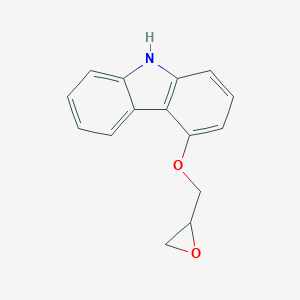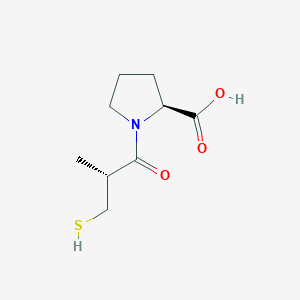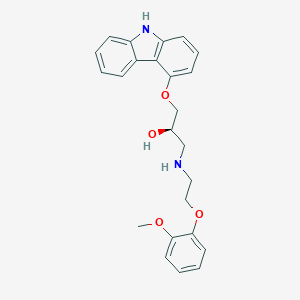
Carvedilol Bis-carbazol
Descripción general
Descripción
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity from the process of Carvedilol. Carvedilol impurity B.
Aplicaciones Científicas De Investigación
Propiedades Antidiabéticas
Los derivados de carbazol, incluido el Carvedilol Bis-carbazol, han mostrado potencial en el manejo de la diabetes. Pueden reducir el estrés oxidativo, bloquear la hiperactivación adrenérgica, proteger las células pancreáticas y modular el metabolismo de los carbohidratos . El tratamiento prolongado con carvedilol también puede beneficiar la disfunción endotelial causada por estrés oxidativo en pacientes con diabetes tipo 2 .
Actividad Antimicrobiana
Los carbazoles presentan propiedades antimicrobianas. Si bien los estudios específicos sobre el this compound son limitados, se han evaluado análogos relacionados de carbazol para sus efectos antimicrobianos contra diversos patógenos . La investigación adicional podría explorar su potencial en la lucha contra las infecciones.
Efectos Antioxidantes
Los derivados de carbazol a menudo poseen actividad antioxidante. El this compound puede contribuir a reducir el daño oxidativo al eliminar los radicales libres y proteger las células del estrés oxidativo .
Aplicaciones Cardiovasculares
El carvedilol, un compuesto relacionado, se utiliza clínicamente como un betabloqueante para la insuficiencia cardíaca y la hipertensión. Su similitud estructural con el this compound sugiere posibles beneficios cardiovasculares .
Potencial Neuroprotector
Los carbazoles se han investigado por sus efectos neuroprotectores. Si bien los datos específicos sobre el this compound son escasos, sus características estructurales justifican la exploración en enfermedades neurodegenerativas .
Actividad Antiinflamatoria
Los carbazoles, incluido el this compound, pueden modular las vías inflamatorias. Investigar sus efectos antiinflamatorios podría revelar aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Carvedilol Bis-carbazole, also known as 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) or TCMDC-141980, primarily targets membrane adrenoceptors (β1, β2, and α1), reactive oxygen species, and ion channels (K+ and Ca2+) . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Mode of Action
Carvedilol Bis-carbazole provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Biochemical Pathways
Carvedilol Bis-carbazole affects several biochemical pathways. It has been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . It also inhibits superoxide anion (–O2) release from activated neutrophils and preserves endogenous antioxidant systems (such as vitamin E and glutathione) that are normally consumed when tissues or organs are exposed to oxidative stress .
Pharmacokinetics
Carvedilol Bis-carbazole is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The molecular and cellular effects of Carvedilol Bis-carbazole’s action are multifaceted. It provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carvedilol Bis-carbazole. For instance, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities . Furthermore, Carvedilol solubility and dissolution decreased with increasing ionic strength, while lowering the buffer capacity resulted in a decrease in dissolution .
Análisis Bioquímico
Biochemical Properties
3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic rate of other compounds. Additionally, it has been observed to bind with beta-adrenergic receptors, influencing the signaling pathways associated with these receptors .
Cellular Effects
The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving beta-adrenergic receptors. It has been shown to influence gene expression related to these pathways, leading to changes in cellular metabolism and function. For instance, in cardiac cells, it can affect the contraction and relaxation processes by modulating calcium ion channels .
Molecular Mechanism
At the molecular level, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) exerts its effects through binding interactions with specific biomolecules. It binds to beta-adrenergic receptors, inhibiting their activity and thus blocking the effects of adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. Additionally, it can interact with cytochrome P450 enzymes, leading to changes in the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) vary with different dosages in animal models. At lower doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cardiovascular and neurological symptoms. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The interaction with these enzymes can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is critical for its activity and function. It is primarily localized in the cell membrane, where it interacts with beta-adrenergic receptors. Additionally, it can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localizations are facilitated by specific targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-42(22-26(43)24-47-36-18-8-14-32-38(36)28-10-2-4-12-30(28)40-32)23-27(44)25-48-37-19-9-15-33-39(37)29-11-3-5-13-31(29)41-33/h2-19,26-27,40-41,43-44H,20-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQBMKMDMZBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918903-20-5 | |
| Record name | 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918903205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 918903-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-(2-(2-METHOXYPHENOXY)ETHYLAZANEDIYL)BIS(1-(9H-CARBAZOL-4-YLOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RX0K2UL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)
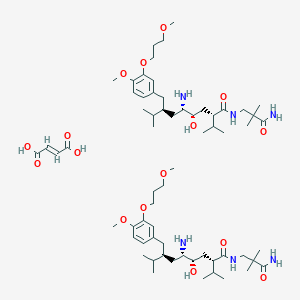



![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

